molecular formula C14H12FN3O4 B1418679 Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate CAS No. 606093-58-7

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

Cat. No. B1418679
M. Wt: 305.26 g/mol
InChI Key: JQUIVIJMSGIEPL-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate (MFNPB) is an organic compound belonging to the class of compounds known as nitrobenzoates. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. MFNPB has a wide range of applications in both scientific research and industrial processes. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a fluorescent probe in fluorescence microscopy. Additionally, MFNPB is used as an inhibitor of the enzyme cytochrome P450 and as a fluorescent marker in cell biology.

Scientific Research Applications

Synthesis and Structural Analysis

The compound Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate, due to its structural complexity, finds applications in various synthesis and structural analysis research. For instance, Li Zhi-yu (2012) discussed the synthesis of MDV3100, an androgen receptor antagonist, starting from related benzoic acid derivatives through a series of chemical transformations including oxidation, amidation, reduction, and Hofmann alkylation. The final product was achieved with an overall yield of 18%, showcasing the intricate steps involved in synthesizing complex molecules for pharmaceutical applications Li Zhi-yu, 2012.

J. Portilla, E. G. Mata, J. Cobo, J. N. Low, and C. Glidewell (2007) investigated two isomeric reaction products related to the compound, analyzing their hydrogen-bonded structures. Their work emphasized the importance of molecular structure in defining the properties and interactions of chemical compounds, further illustrating the role of detailed structural analysis in understanding chemical behavior J. Portilla et al., 2007.

Solid-Phase Synthesis Applications

J. Kilburn, J. Lau, and Raymond C. F. Jones (2000) presented a novel solid support strategy for synthesizing substituted 2-aminomethylbenzimidazoles, utilizing resin-bound 4-fluoro-3-nitrobenzoic acid. This research highlights the adaptability of such compounds in solid-phase synthesis techniques, which are crucial for developing new pharmaceuticals and materials J. Kilburn et al., 2000.

Enantioselective Synthesis and Determination

T. Fukushima, M. Kato, T. Santa, and K. Imai (1995) explored the enantioselective separation and determination of D,L-amino acids derivatized with fluorogenic benzofurazan reagents. This study showcases the application of such compounds in developing methodologies for the precise determination of amino acid enantiomers, which is vital in the pharmaceutical and biotechnological fields T. Fukushima et al., 1995.

properties

IUPAC Name

methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4/c1-22-14(19)9-7-10(18(20)21)12(16)11(15)13(9)17-8-5-3-2-4-6-8/h2-7,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUIVIJMSGIEPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657488
Record name Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate

CAS RN

606093-58-7
Record name Methyl 4-amino-2-anilino-3-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Amino-2,3-difluoro-5-nitro-benzoic acid methyl ester 4 (23.48 g, 101.1 mmol), the product of Example 1, Step C, is suspended in xylenes (125 mL) and aniline (92 mL, 1011 mmol) is added. The reaction mixture is stirred at 125° C. for 16 hours under N2. The reaction mixture is cooled to room temperature and solids precipitate out of solution. The solids are collected by filtration and are washed with xylenes and then diethyl ether. Recovered 22.22 g (72.78 mmol) of yellow solid which is pure desired product. The filtrate is concentrated under reduced pressure, redissolved in methylene chloride and flushed through a plug of silica gel eluting with methylene chloride. The desired fractions are concentrated under reduced pressure to give a brown solid which is triturated with diethyl ether to give 5.47 g (17.91 mmol) of yellow solid which is pure desired product. Combined product yield is 27.69 g (90%). MS APCI (−) m/z 304 (M−1) detected.
Quantity
23.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
[Compound]
Name
yellow solid
Quantity
22.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
xylenes
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Amino-2,3-difluoro-5-nitrobenzoic acid methyl ester (23.48 g, 101.1 mmol) was suspended in xylenes (125 ml) and aniline (92 ml, 1011 mmol) was added. The reaction mixture was stirred at 125° C. for 16 hours under N2. The reaction mixture was cooled to room temperature and solids precipitated out of solution. The solids were collected by filtration and washed with xylenes and then diethyl ether. Recovered 22.22 g (72.78 mmol) of yellow solid which was pure desired product. The filtrate was concentrated under reduced pressure, redissolved in methylene chloride and flushed through a plug of silica gel eluting with methylene chloride. The desired fractions were concentrated under reduced pressure to give a brown solid which was triturated with diethyl ether to give 5.47 g (17.91 mmol) of yellow solid which was pure desired product. Combined product yield was 27.69 g (90%). MS APCI (−) m/z 304 (M−1) detected.
Quantity
23.48 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step Two
[Compound]
Name
yellow solid
Quantity
22.22 g
Type
reactant
Reaction Step Three
[Compound]
Name
xylenes
Quantity
125 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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